1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea

Catalog No.
S528765
CAS No.
1207360-89-1
M.F
C24H32N6O3
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(o...

CAS Number

1207360-89-1

Product Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea

Molecular Formula

C24H32N6O3

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H32N6O3/c1-3-25-24(31)26-18-6-4-17(5-7-18)22-27-21-12-29(19-14-33-15-19)9-8-20(21)23(28-22)30-10-11-32-13-16(30)2/h4-7,16,19H,3,8-15H2,1-2H3,(H2,25,26,31)/t16-/m0/s1

InChI Key

RGJOJUGRHPQXGF-INIZCTEOSA-N

SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0349; GDC 0349; GDC-0349 ; RG7603.

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOC[C@@H]5C

Description

The exact mass of the compound Gdc-0349 is 452.25359 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

GDC-0349 belongs to a class of drugs known as ATP-competitive mTOR inhibitors. It binds directly to the ATP-binding site of mTOR, blocking its activity. mTOR is a signaling protein involved in cell growth, proliferation, and survival. By inhibiting mTOR, GDC-0349 disrupts these processes, potentially leading to cancer cell death. Studies have shown that GDC-0349 inhibits both mTORC1 and mTORC2 complexes, which are distinct multi-protein complexes that regulate different cellular functions downstream of mTOR [].

Anticancer Properties

Research suggests that GDC-0349 exhibits promising antitumor activity in various cancers. Studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells in:

  • Non-small cell lung cancer (NSCLC): GDC-0349 treatment led to reduced cell growth, migration, and invasion, while inducing apoptosis (programmed cell death) in NSCLC cells [].
  • Head and neck squamous cell carcinoma: Similar to NSCLC, GDC-0349 effectively inhibited the growth of head and neck squamous cell carcinoma cells [].

These findings highlight the potential of GDC-0349 as a therapeutic strategy for various cancers.

Selectivity and Specificity

A crucial aspect of GDC-0349 is its selectivity towards mTOR compared to other kinases. Studies show high selectivity for mTOR with a Ki (inhibition constant) of 3.8 nM, while exhibiting minimal activity against other kinases like PI3Kα (Ki ~3 μM) []. This selectivity helps reduce potential side effects associated with targeting a broader range of cellular proteins.

1-Ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea is a complex organic compound with the molecular formula C24H32N6O3C_{24}H_{32}N_{6}O_{3} and a molecular weight of approximately 452.56 g/mol. This compound features a unique structure that includes a pyrido[3,4-d]pyrimidine core, which is known for its potential biological activity. The presence of an ethyl group, a morpholine ring, and an oxetane moiety contributes to its distinct properties and potential applications in medicinal chemistry.

GDC-0349 acts as an ATP-competitive inhibitor of mTOR, a key regulator of cell growth and proliferation. By binding to the ATP-binding pocket of mTOR, it prevents mTOR from phosphorylating its downstream targets, leading to cell cycle arrest and inhibition of protein synthesis [, ]. This mechanism disrupts the mTOR pathway, which is often hyperactive in various cancers.

Typical for urea derivatives and heterocycles:

  • Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of amines and carbon dioxide.
  • Substitution Reactions: The phenyl and morpholine groups can participate in electrophilic aromatic substitution or nucleophilic substitutions, respectively.
  • Cyclization: The oxetane ring may undergo ring-opening reactions under certain conditions, leading to the formation of other cyclic compounds or polymers.

1-Ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea has been studied for its potential biological activities:

  • Anticancer Properties: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: The presence of the pyrimidine and morpholine moieties may contribute to antimicrobial properties.
  • Enzyme Inhibition: Some derivatives have shown promise as enzyme inhibitors, particularly in pathways related to cancer metabolism.

The synthesis of 1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea can be achieved through several methods:

  • Multi-step Synthesis: Starting from commercially available precursors, a series of reactions including alkylation, cyclization, and coupling can be employed to construct the final compound.
  • One-Pot Reactions: Advances in synthetic methodologies allow for one-pot reactions that can significantly reduce the number of steps and increase yield.
  • Use of Catalysts: Transition metal catalysts may facilitate specific reactions such as cross-coupling to form the urea linkage efficiently.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating cancer or infectious diseases.
  • Chemical Probes: It could be utilized as a chemical probe in biological studies to explore specific pathways or mechanisms.
  • Material Science: The unique structural features may allow it to be used in developing advanced materials with specific properties.

Interaction studies are crucial for understanding the behavior of 1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea with biological targets:

  • Binding Affinity Assessments: Techniques like surface plasmon resonance or isothermal titration calorimetry can determine binding affinities with target proteins or enzymes.
  • Cell Line Studies: Evaluating the compound's effects on various cancer cell lines can provide insights into its mechanism of action and therapeutic potential.
  • In Vivo Studies: Animal models may be employed to assess pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-y]phenyl]urea. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
7-(5-methyl-1,3,4-oxadiazol-2-yl)-6,8-dihydro-pyrido[3,4-d]pyrimidinContains oxadiazole instead of oxetaneAnticancer properties
1-Ethylurea derivativeSimple urea structureModerate antimicrobial activity
Morpholine-substituted pyrimidineSimilar morpholine ringEnzyme inhibition potential

Uniqueness

1-Ethyl-3-[4-[4-[...]] possesses a unique combination of structural elements that may enhance its biological activity compared to simpler analogs. Its intricate design allows for multiple interaction sites with biological targets, potentially leading to improved efficacy and selectivity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

452.25358890 g/mol

Monoisotopic Mass

452.25358890 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

579255I6O9

Wikipedia

Gdc-0349

Dates

Modify: 2023-08-15

Explore Compound Types